molecular formula C17H27N3O3S B5617861 N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea

N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea

Cat. No. B5617861
M. Wt: 353.5 g/mol
InChI Key: JTBICTXWNKXCOA-UONOGXRCSA-N
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Description

This compound falls under a class of chemicals known for their intricate molecular structures and potential for various applications. However, specific research on this compound is limited.

Synthesis Analysis

  • Synthesis of Heterocyclic Systems : Lovro Selič et al. (1997) discuss the synthesis of related heterocyclic systems, highlighting methods that might be applicable to the synthesis of our target compound (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

  • Structural Parameters : M. R. Silva et al. (2006) examined the crystal structure of a related compound, providing insights into molecular conformation and intermolecular interactions that might be relevant (Silva, Beja, Paixão, Justino, & Sobral, 2006).

Chemical Reactions and Properties

Physical Properties Analysis

Chemical Properties Analysis

  • Organometallic Reactions : Whipple & Reich (1991) discussed the use of a similar urea compound in organometallic reactions, which may provide insight into the chemical properties and reactivity of our target compound (Whipple & Reich, 1991).

properties

IUPAC Name

3-[(3S,4R)-1-[5-(methoxymethyl)thiophene-2-carbonyl]-4-propan-2-ylpyrrolidin-3-yl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-11(2)13-8-20(9-14(13)18-17(22)19(3)4)16(21)15-7-6-12(24-15)10-23-5/h6-7,11,13-14H,8-10H2,1-5H3,(H,18,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBICTXWNKXCOA-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(S2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(S2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea

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